1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride

Catalog No.
S876211
CAS No.
1420684-64-5
M.F
C10H16ClN
M. Wt
185.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride

CAS Number

1420684-64-5

Product Name

1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride

IUPAC Name

1-(2,6-dimethylphenyl)ethanamine;hydrochloride

Molecular Formula

C10H16ClN

Molecular Weight

185.69 g/mol

InChI

InChI=1S/C10H15N.ClH/c1-7-5-4-6-8(2)10(7)9(3)11;/h4-6,9H,11H2,1-3H3;1H

InChI Key

JQVDNTMMKLGBLJ-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)C(C)N.Cl

Canonical SMILES

CC1=C(C(=CC=C1)C)C(C)N.Cl
  • Medicinal Chemistry: The presence of the amine group and the aromatic ring suggests potential for the molecule to interact with biological targets. Research could investigate its activity as a ligand for enzymes or receptors, which could lead to the development of new therapeutic agents.
  • Asymmetric Synthesis: The molecule can potentially exist in two enantiomeric forms (stereoisomers). Research could focus on developing methods for the synthesis of specific enantiomers, which can be crucial for drug development as the biological activity can differ significantly between enantiomers.

1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride is a chemical compound characterized by its molecular formula C₁₀H₁₆ClN and a molecular weight of 185.69 g/mol. It is a hydrochloride salt of the amine compound 1-(2,6-dimethylphenyl)ethanamine, which features a dimethyl-substituted phenyl group. This compound is notable for its high gastrointestinal absorption and ability to permeate the blood-brain barrier, making it of interest in various biological studies and applications .

The primary reactions involving 1-(2,6-dimethylphenyl)ethan-1-amine hydrochloride typically include:

  • Acid-Base Reactions: As a hydrochloride salt, it can participate in acid-base neutralization reactions.
  • Alkylation Reactions: The amine group can undergo alkylation with various electrophiles to form more complex molecules.
  • Nucleophilic Substitution: The amine can act as a nucleophile in substitution reactions with halides or other electrophilic species.

These reactions are fundamental for synthesizing derivatives that may exhibit enhanced biological activity or altered pharmacokinetics.

Research indicates that 1-(2,6-dimethylphenyl)ethan-1-amine hydrochloride exhibits significant biological activity. It has been studied for its potential effects on neurotransmitter systems, particularly in relation to dopamine and norepinephrine pathways. Its ability to cross the blood-brain barrier suggests potential applications in neuropharmacology. Additionally, it may possess stimulant properties, similar to other compounds in its class .

Several methods have been developed for synthesizing 1-(2,6-dimethylphenyl)ethan-1-amine hydrochloride:

  • Reduction of Ketones: Starting from ketones derived from 2,6-dimethylphenol, reduction with lithium aluminum hydride can yield the corresponding amine.
  • Alkylation of Anilines: An alternative method involves the alkylation of aniline derivatives with ethyl bromide or other alkyl halides under basic conditions.
  • Direct Amination: The direct amination of 2,6-dimethylphenylacetone using ammonia can also produce the desired compound.

Each method offers distinct advantages concerning yield and purity depending on the specific conditions employed .

The applications of 1-(2,6-dimethylphenyl)ethan-1-amine hydrochloride span various fields:

  • Pharmaceutical Research: It is explored for potential use in treating neurological disorders due to its ability to modulate neurotransmitter levels.
  • Chemical Synthesis: This compound serves as a building block for synthesizing more complex organic molecules.
  • Biological Studies: Used in cell culture experiments and pharmacological assays to study its effects on cellular pathways.

Interaction studies reveal that 1-(2,6-dimethylphenyl)ethan-1-amine hydrochloride may interact with several biological targets:

  • Receptor Binding: It has shown affinity for adrenergic receptors, suggesting roles in cardiovascular responses.
  • Enzyme Inhibition: Studies indicate potential inhibition of certain enzymes involved in neurotransmitter metabolism.

These interactions underline its importance in pharmacological research and therapeutic development .

Several compounds share structural similarities with 1-(2,6-dimethylphenyl)ethan-1-amine hydrochloride. A comparison highlights their unique features:

Compound NameCAS NumberNotable Features
(R)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride1269437-70-8Enantiomeric form; potential differences in biological activity
(S)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride1032114-81-0Different methyl substitution pattern; may exhibit distinct pharmacological properties
(R)-1-(o-Tolyl)ethanamine hydrochloride856562-88-4Similar amine structure; used in studies related to mood disorders
(R)-1-(o-Tolyl)propan-1-amine hydrochloride856562-93-1Propane chain instead of ethane; variations in lipophilicity

These compounds illustrate the diversity within this chemical class while underscoring the unique attributes of 1-(2,6-dimethylphenyl)ethan-1-amine hydrochloride concerning its specific structural features and biological activities .

Dates

Modify: 2023-08-16

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